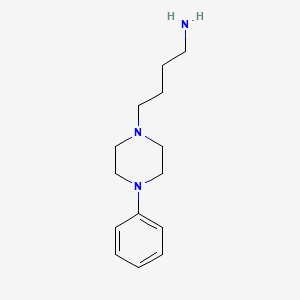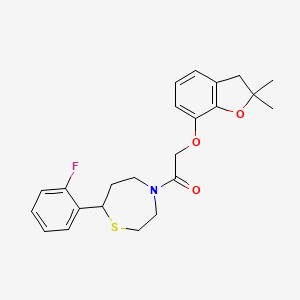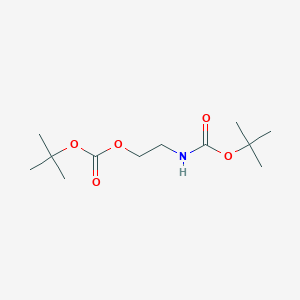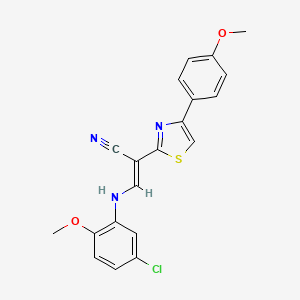![molecular formula C9H14N2O B2544519 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide CAS No. 1863078-19-6](/img/structure/B2544519.png)
2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide is a chemical compound that belongs to the class of bicyclic compounds. It is commonly referred to as "AZA" and has been widely used in scientific research due to its unique properties. 2.1]oct-2-en-8-yl)acetamide.
Aplicaciones Científicas De Investigación
Polymer Synthesis
- A novel optically active bicyclic lactam was synthesized from n-glucuronic acid, leading to acetone-insoluble polymers through anionic ring-opening polymerization. This process demonstrates the potential of bicyclic lactams in the creation of new polymeric materials with unique properties (Hashimoto et al., 1992).
Antibacterial Agents
- Synthesis of 2-oxaisocephems showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, highlighting the therapeutic potential of bicyclic lactam derivatives as antibacterial agents (Tsubouchi et al., 1994).
Chemical Synthesis and Drug Development
- The development of synthetic routes to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones and their applications in the enantioselective syntheses of tropane alkaloids demonstrate the versatility of bicyclic lactams in pharmaceutical synthesis (Mao et al., 2014).
Antimicrobial Activity
- Novel synthetic methods involving the cascade ring-opening/cyclization reaction of azlactones have led to the synthesis of new pyrrolam A analogues, showing good antimicrobial activity. This underscores the importance of bicyclic lactam frameworks in the development of new antimicrobial compounds (Parhizkar et al., 2017).
Propiedades
IUPAC Name |
2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(12)6-11-7-2-1-3-8(11)5-4-7/h1-2,7-8H,3-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNBUPBYKWNKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

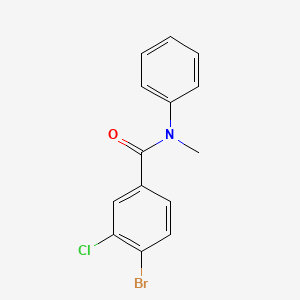
![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)

![5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2544444.png)

